7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline
Description
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂FNO) is a fluorinated and methoxylated tetrahydroquinoline (THQ) derivative. THQ scaffolds are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids and their versatility in drug design . The fluorine atom at position 7 and methoxy group at position 6 introduce unique electronic and steric effects, influencing pharmacokinetic properties such as metabolic stability and receptor binding affinity. For instance, Saito et al. () demonstrated regiocomplementary synthesis of 6- and 7-fluoro-THQs via cyclization of catechol amines followed by deoxyfluorination, suggesting adaptable strategies for introducing substituents at adjacent positions .
Properties
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLULIZSMKVKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro precursor followed by cyclization. For instance, starting from 7-fluoro-6-methoxy-2-nitroaniline, reduction can be achieved using hydrogenation over a palladium catalyst, followed by cyclization under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reduction methods to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline derivatives .
Scientific Research Applications
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Fluorine vs. Methoxy Substituents
- 6-Fluoro-THQ (C₉H₁₀FN): Exhibits a similarity score of 0.91 to 7-fluoro-6-methoxy-THQ, indicating shared structural features conducive to bioactivity .
- 7-Methoxy-THQ (C₁₀H₁₃NO): The absence of fluorine reduces metabolic stability but increases solubility, making it suitable for applications in corrosion inhibitors and dyes .
Positional Effects of Methoxy Groups
- 6-Methoxy-THQ : Demonstrated antihypertensive effects in preclinical models, attributed to the electron-donating methoxy group enhancing receptor binding .
- 3-Dimethylamino-6-methoxy-THQ: The addition of a dimethylamino group at position 3 increases basicity (m.p. 198–202°C) and cardiovascular activity, highlighting the importance of auxiliary substituents .
Hybrid Fluorine-Methoxy Derivatives
- 7-Fluoro-6-methoxy-THQ: The synergistic effect of fluorine (electron-withdrawing) and methoxy (electron-donating) groups may optimize both lipophilicity and metabolic resistance. Analogous compounds, such as 4,8-dimethyl-2-oxo-THQ, show that combined substituents can lead to novel bioactivity, as seen in acetochlor photodegradation pathways .
Biological Activity
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline class, characterized by its unique structural features that include a fluorine atom at the seventh position and a methoxy group at the sixth position. These modifications enhance its biological activity and make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is . The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups contributes to its reactivity and biological profile.
Biological Activity Overview
Research indicates that tetrahydroquinolines exhibit a diverse range of biological activities, including:
- Antitumor Activity : 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline has shown potential as an antitumor agent by inhibiting tubulin polymerization and affecting cell cycle progression. This interference with microtubule dynamics positions it as a candidate for chemotherapeutic development.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial effects, suggesting that 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline may also possess similar properties.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities linked to this compound class.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences with other tetrahydroquinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Lacks fluorine; contains methoxy group | Antimicrobial |
| 7-Chloro-6-methoxy-1,2,3,4-tetrahydroquinoline | Chlorine instead of fluorine | Antitumor |
| 7-Fluoroquinolone | Contains a quinolone structure | Broad-spectrum antibiotic activity |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine at position six | Potential neuroprotective effects |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline:
- Antitumor Studies : In vitro assays demonstrated that this compound inhibits cancer cell proliferation by disrupting microtubule formation. Such studies are critical for developing new cancer therapies.
- Antimicrobial Testing : Preliminary tests reveal that similar compounds exhibit significant antimicrobial activity against various pathogens. Further research is needed to establish the specific efficacy of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline in this regard.
- Inflammation Models : Experimental models of inflammation have shown promise in evaluating the anti-inflammatory effects of this compound. Results indicate modulation of inflammatory cytokines .
Q & A
Q. What are the critical synthetic considerations for achieving high-purity 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline?
- Methodological Answer : The synthesis requires multi-step optimization, including fluorination and methoxylation. Key steps:
- Fluorination : Use fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under inert conditions to avoid side reactions .
- Methoxylation : Introduce the methoxy group via nucleophilic substitution or palladium-catalyzed coupling.
- Purification : Employ column chromatography or recrystallization in aprotic solvents (e.g., dichloromethane) to enhance purity.
- Reaction Conditions : Maintain temperatures between 0–60°C and use anhydrous solvents to prevent hydrolysis .
Q. How do the fluorine and methoxy substituents at positions 6 and 7 affect the compound’s pharmacological profile?
- Methodological Answer :
- Fluorine : Enhances electronegativity, improving binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine) via halogen bonding .
- Methoxy Group : Increases lipophilicity, influencing blood-brain barrier penetration and receptor selectivity .
- Synergistic Effects : The 6,7-substitution pattern stabilizes interactions with hydrophobic receptor pockets, as shown in docking studies .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, the methoxy proton appears as a singlet (~δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 196.08 for CHFNO) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and torsion angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar tetrahydroquinoline derivatives?
- Methodological Answer :
- Systematic SAR Studies : Compare substituent effects using isogenic compounds (e.g., 6-Fluoro vs. 7-Chloro analogs).
- Receptor Profiling : Use radioligand binding assays (e.g., H-serotonin displacement) to quantify affinity variations .
- Computational Modeling : MD simulations predict how steric/electronic effects from substituents alter receptor interactions .
- Data Normalization : Control for assay variability (e.g., cell line differences) using internal standards .
Q. What strategies optimize regioselective fluorination in tetrahydroquinoline synthesis?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor in acetonitrile at 40°C for C-7 fluorination with >80% regioselectivity .
- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer fluorination to the desired position .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) to reduce byproducts during hydrogenation steps .
Q. How do substitution patterns at positions 6 and 7 influence the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes to track demethylation (methoxy group) or defluorination .
- Cytochrome P450 Inhibition : Fluorine reduces CYP3A4-mediated metabolism, enhancing half-life compared to non-fluorinated analogs .
- Stability Screening : Use HPLC-MS to identify degradation products under physiological pH (e.g., 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
